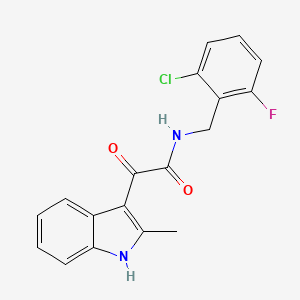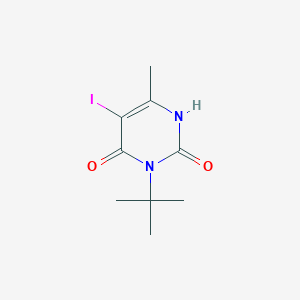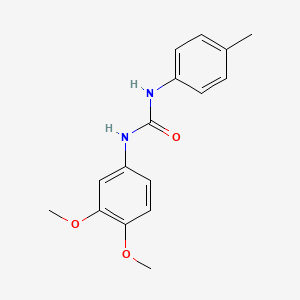
N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CFM-2 is a small molecule inhibitor that targets the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a crucial role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of CFM-2 is in the field of cancer research. N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is overexpressed in many types of cancer, and its inhibition by CFM-2 has been shown to have anti-tumor effects in vitro and in vivo. CFM-2 has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CFM-2 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
CFM-2 is a selective inhibitor of N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, which is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting this compound, CFM-2 reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, analgesic, and antipyretic effects, CFM-2 has been shown to have anti-tumor effects in various cancer cell lines. CFM-2 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the exact mechanisms underlying these effects are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CFM-2 is its selectivity for N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, which reduces the risk of off-target effects. Additionally, CFM-2 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of CFM-2 is its relatively low potency compared to other this compound inhibitors. Additionally, the synthesis of CFM-2 can be challenging and time-consuming, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on CFM-2. One area of interest is in the development of more potent and selective N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitors based on the structure of CFM-2. Additionally, further studies are needed to elucidate the exact mechanisms underlying the anti-tumor and neuroprotective effects of CFM-2. Finally, the potential use of CFM-2 in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 2-chloro-6-fluorobenzylamine with 2-methyl-1H-indole-3-carboxylic acid to form an intermediate compound. This intermediate is then converted into the final product through the addition of acetic anhydride and triethylamine. The yield of this synthesis method is reported to be around 40%, and the purity of the final product can be improved through further purification techniques such as column chromatography.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-16(11-5-2-3-8-15(11)22-10)17(23)18(24)21-9-12-13(19)6-4-7-14(12)20/h2-8,22H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKDYQXXWZCUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5341655.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide](/img/structure/B5341657.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5341661.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341667.png)
![8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5341686.png)


![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5341691.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5341699.png)

![N-(2-chlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5341716.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5341718.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5341739.png)